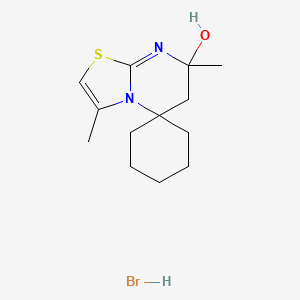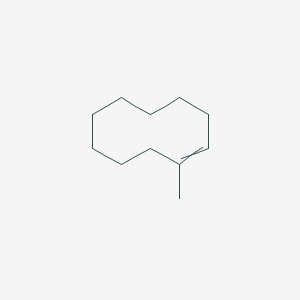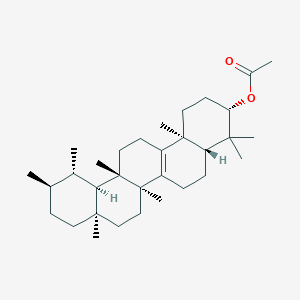
Isobauerenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobauerenyl acetate is a triterpenoid compound that belongs to a large and structurally diverse class of natural products. Triterpenoids are abundant in the plant kingdom, especially in higher plants. This compound is known for its unique structural properties and its occurrence in various natural sources.
Méthodes De Préparation
Isobauerenyl acetate can be synthesized through the esterification of bauerenyl acetate. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the use of sulfuric acid as a catalyst in the esterification process. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Isobauerenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its inertness to selenium dioxide and acetic acid even under drastic conditions. This inertness is attributed to its proposed conformations, which reflect the relative stability of the compound. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Isobauerenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of triterpenoids under various conditions. In biology, it is investigated for its potential biological activities, including antimicrobial and antitumor properties. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumery.
Mécanisme D'action
The mechanism of action of isobauerenyl acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in key physiological processes.
Comparaison Avec Des Composés Similaires
Isobauerenyl acetate is similar to other triterpenoid compounds, such as bauerenyl acetate and isobornyl acetate. it is unique in its structural properties and reactivity. Unlike bauerenyl acetate, which undergoes oxidation to form a heteroannular diene, this compound remains inert under similar conditions. This difference in reactivity highlights the unique conformational stability of this compound. Other similar compounds include various triterpenes found in higher plants, each with distinct structural features and biological activities.
Propriétés
Numéro CAS |
18541-62-3 |
|---|---|
Formule moléculaire |
C32H52O2 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
[(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1 |
Clé InChI |
GXGXUGKOSZFXNS-AULXUAOGSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)OC(=O)C)C)C)C |
SMILES canonique |
CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)OC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


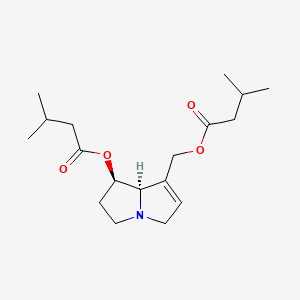
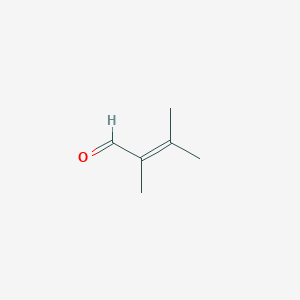
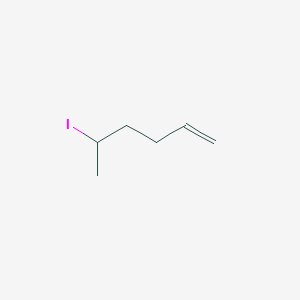
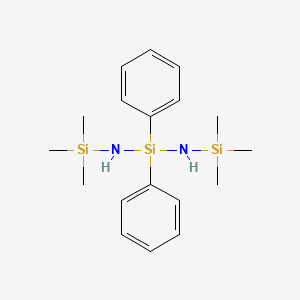
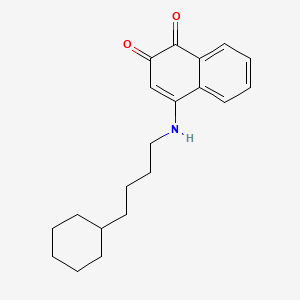
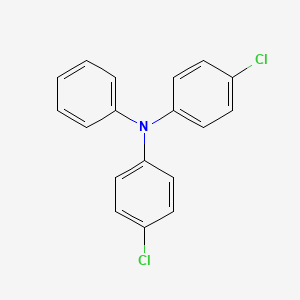
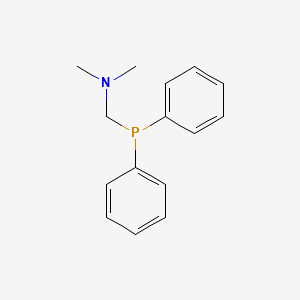
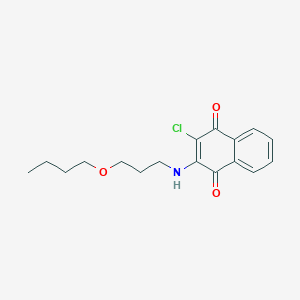


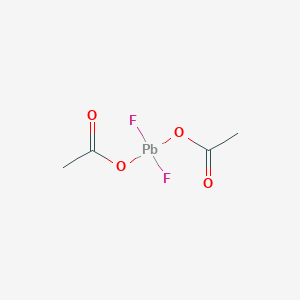
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
